BENGHE Foundational & Exploratory
Check Availability & Pricing

Core Compound Profile and Physicochemical
Properties

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Methyl 5-bromo-2,3-
Compound Name:

difluorobenzoate
CAS No.: 1150163-69-1
Cat. No.: B1420519

Get Quote

Methyl 5-bromo-2,3-difluorobenzoate is a polysubstituted benzene derivative, specifically a
brominated and difluorinated methyl ester. Its structure is notable for the distinct electronic
environment created by the interplay of an electron-withdrawing ester group and the inductive
effects of the three halogen atoms. This unique substitution pattern makes it a valuable and
reactive intermediate in organic synthesis.

The primary identifier for this compound is its CAS number: 1150163-69-1.[1]

Table 1: Physicochemical and Safety Identifiers
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Property Value Source

CAS Number 1150163-69-1 ChemicalBook][1]
Molecular Formula CsHsBrF20:2 ChemicalBook[1]
Formula Weight 251.02 g/mol ChemicalBook][1]
Appearance White lumpy powder ChemicalBook][1]

Room Temperature, Sealed in _
Storage Temperature ) ChemicalBook][1]
Dry, Keep in Dark Place

HS Code 2916399090 ChemicalBook][1]

Strategic Synthesis: Esterification Pathway

The most direct and industrially scalable synthesis of Methyl 5-bromo-2,3-difluorobenzoate
involves the esterification of its corresponding carboxylic acid precursor, 5-bromo-2,3-
difluorobenzoic acid. The Fischer esterification, catalyzed by a strong acid, is a fundamental
and reliable method. However, for substrates that may be sensitive to prolonged heating under
strongly acidic conditions, conversion to an acid chloride followed by reaction with methanol
offers a high-yielding alternative.

A common and highly effective laboratory method employs thiony! chloride (SOCI2) in
methanol. This approach is efficient as the reaction byproducts, sulfur dioxide (SO2) and
hydrogen chloride (HCI), are gaseous and easily removed, driving the equilibrium towards the
product. The in-situ generation of HCI from the reaction of thionyl chloride with methanol also
serves to catalyze the reaction.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB42490748.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB42490748.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB42490748.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB42490748.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB42490748.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB42490748.htm
https://www.benchchem.com/product/b1420519/docs?utm_src=pdf-body#core-compound-profile-and-physicochemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1420519?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Inputs

(S-Bromo-z,S-difluorobenzoic Acid Combine & Heat (e.g., 65°C)

Methanol (CH3OH)
(Solvent & Reagent)

( Combine & Heat (e.g., 65°C)

Workup & Purification Methyl 5-bromo-2,3-difluorobenzoate

Volatile SO:2 (gas) + HCI (gas)

Esterification Reaction

Thionyl Chloride (SOCIz)
(Esterification Agent)

Click to download full resolution via product page

Caption: Fischer Esterification workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry and Drug
Discovery

The true value of Methyl 5-bromo-2,3-difluorobenzoate lies in its utility as a versatile
synthetic intermediate. The bromine atom at the 5-position serves as a prime handle for
palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-
Hartwig aminations. These reactions are cornerstones of modern drug discovery, enabling the
precise and modular construction of complex molecular architectures from simpler precursors.

[21[3]
Causality of Application:

o Orthogonal Reactivity: The C-Br bond is significantly more reactive in typical Pd-catalyzed
cycles than the C-F bonds. This chemoselectivity allows chemists to functionalize the
bromine position while leaving the fluorine atoms untouched for later-stage modifications or
to serve as metabolic blockers.
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» Electronic Tuning: The two fluorine atoms and the methyl ester group strongly influence the
electronic properties of the aromatic ring. This pre-functionalization allows for the fine-tuning
of a drug candidate's properties, such as binding affinity to target proteins, solubility, and
metabolic stability.[2]

e Fragment-Based Drug Design: This compound is an ideal fragment for building compound
libraries for high-throughput screening.[2] By coupling various boronic acids (in a Suzuki
reaction) to the C-Br position, a diverse array of biaryl or aryl-heteroaryl structures can be
rapidly generated.

Methyl 5-bromo-2,3-difluorobenzoate | (Ar-Br)

Aryl Boronic Acid | (R-B(OH)2) |—— e gPd g;‘;gﬁz)“) SN \c\y C-C Bond Formed ~ (Ar-R)
Base
(e.g., Na2COs)

Click to download full resolution via product page
Caption: lllustrative Suzuki coupling using the target compound as a substrate.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for esterifying
aromatic acids.[4]

Objective: To synthesize Methyl 5-bromo-2,3-difluorobenzoate from 5-bromo-2,3-
difluorobenzoic acid.

Materials:
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e 5-bromo-2,3-difluorobenzoic acid

¢ Methanol (anhydrous)

e Thionyl chloride (SOCI2)

o Ethyl acetate

e Saturated aqueous sodium bicarbonate (NaHCOs)
e Saturated aqueous sodium chloride (Brine)

e Anhydrous sodium sulfate (Na2S0a4)

e Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary
evaporator.

Procedure:

e Reaction Setup: To a solution of 5-bromo-2,3-difluorobenzoic acid (1.0 eq) in anhydrous
methanol (approx. 5 mL per 1 mmol of acid), add thionyl chloride (2.0-4.0 eq) dropwise at 0
°C (ice bath).

o Scientist's Note: The excess thionyl chloride ensures complete conversion and reacts with
the methanol solvent. The dropwise addition at low temperature is crucial to control the
initial exothermic reaction.

o Reaction: After the addition is complete, remove the ice bath and fit the flask with a
condenser. Heat the reaction mixture to reflux (approx. 65 °C) and stir for 1-3 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC).

e Quenching: After the reaction is complete, cool the mixture to room temperature and
concentrate it under reduced pressure using a rotary evaporator to remove excess methanol
and SOClz.

o Workup: Pour the residue carefully into ice-water. This will hydrolyze any remaining reactive
species.
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o Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with
ethyl acetate (3x volumes).

o Scientist's Note: The organic layer will contain the desired ester. Multiple extractions
ensure maximum product recovery.

e Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCOs
(to neutralize residual acid), water, and finally brine.

» Drying and Concentration: Dry the organic layer over anhydrous NazSOa, filter, and
concentrate under reduced pressure to yield the crude product.

 Purification: If necessary, purify the crude product by flash column chromatography on silica
gel to obtain the pure Methyl 5-bromo-2,3-difluorobenzoate.[4]

Safety, Handling, and Storage

As a halogenated organic compound, proper handling is imperative. The following safety
information is derived from GHS classifications for this chemical.[1]

GHS Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[1]

» Engineering Controls: Always handle this compound inside a certified chemical fume hood.
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e Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety
goggles.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
incompatible materials.[5] The compound should be kept in a dark place to prevent potential
degradation.[1]

Conclusion

Methyl 5-bromo-2,3-difluorobenzoate is more than a catalog chemical; it is a strategically
designed building block for advanced organic synthesis. Its defined structure, predictable
reactivity, and the orthogonal nature of its halogen substituents provide chemists with a reliable
tool for constructing complex molecules. Understanding its properties, synthesis, and safe
handling is key to unlocking its full potential in the rapid-paced environments of pharmaceutical
and materials science research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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